molecular formula C15H18FNO B2907588 N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide CAS No. 2411306-75-5

N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide

Cat. No.: B2907588
CAS No.: 2411306-75-5
M. Wt: 247.313
InChI Key: KJISNEJPDYJFCW-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide is an organic compound that features a fluorinated aromatic ring and an alkyne functional group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorophenethylamine and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 3-fluorophenethylamine is reacted with propargyl bromide under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and alkyne group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Fluorophenyl)ethyl]-2-hydroxyl-2-phenyl ethyl amine
  • N-[2-(3-Fluorophenyl)ethyl]-2-methylpropanamide
  • N-(3′-fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol

Uniqueness

N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide is unique due to its combination of a fluorinated aromatic ring and an alkyne group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-N-propylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-3-6-15(18)17(10-4-2)11-9-13-7-5-8-14(16)12-13/h5,7-8,12H,4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJISNEJPDYJFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC(=CC=C1)F)C(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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